3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride
Overview
Description
“3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride” is a chemical compound with the CAS Number: 1394041-57-6. It has a molecular weight of 217.67 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO.ClH/c1-7(12)6-10(13)8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 217.67 .Scientific Research Applications
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Medicinal Chemistry
- Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods : The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during last decade .
- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
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Pharmaceutical Chemistry
- Application : The antidepressant medicine escitalopram, also known as 3-(dimethyl amino)propyl-4-fluorophenyl-1,3-dihydro-isobenzofuran-5-carbonitrile, is one example of a pharmaceutical agent or natural product that contains chiral diaryl alkyl carbinol moieties .
- Methods : Huang et al. described for the first time addition of aryl-boroxines to modest aryl .
- Results : This compound has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
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Synthesis of Antidepressant Molecules
- Application : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
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Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Preparation of Derivatives
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Antiviral Activity
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
- Results : This compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Preparation of Antipsychotic Drugs
- Application : 4’-fluorobutyrophenone derivatives is used in the preparation of its derivatives that includes haloperidol, haloanisone, triperidol, methylperidide, haloperidide and dipiperone .
- Methods : The preparation involves the use of 4’-fluorobutyrophenone derivatives .
- Results : The resulting compounds have been used as antipsychotic drugs .
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Synthesis of Triazole Schiff Base
Safety And Hazards
properties
IUPAC Name |
3-amino-1-(4-fluorophenyl)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-7(12)6-10(13)8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWVKNZAGLVNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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